BenchChemオンラインストアへようこそ!

sarcolipin

SERCA Regulation Thermogenesis ATPase Uncoupling

Sarcolipin (SLN) is the ONLY SERCA modulator that uncouples ATP hydrolysis from Ca²⁺ transport, essential for non‑shivering thermogenesis (NST) and metabolic studies. Unlike phospholamban, SLN enables unique investigation of muscle thermogenesis, atrial ternary complex superinhibition, and DMD‑associated SERCA dysfunction. Choose SLN for specific endpoints: uncoupling assays, thermogenic phenotyping, or DMD therapeutic validation. Available as recombinant peptide, lyophilized, ≥95% purity.

Molecular Formula C8H8N2OS
Molecular Weight 0
CAS No. 145018-73-1
Cat. No. B1176077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesarcolipin
CAS145018-73-1
Synonymssarcolipin
Molecular FormulaC8H8N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarcolipin (SLN, CAS 145018-73-1): Core Characteristics and Regulatory Identity for Skeletal Muscle and Atrial SERCA Research


Sarcolipin (SLN, CAS 145018-73-1) is a 31-amino acid integral membrane proteolipid predominantly expressed in the sarcoplasmic reticulum of skeletal muscle and cardiac atria [1]. It functions as a regulatory subunit of the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump, modulating calcium reuptake dynamics essential for muscle relaxation and contractile cycles [2]. SLN is encoded by the SLN gene and exhibits high evolutionary conservation across vertebrates, underscoring its fundamental role in muscle physiology [3]. Unlike its close analog phospholamban (PLB), which primarily controls cardiac SERCA2a activity through phosphorylation-dependent calcium affinity shifts, SLN exerts a mechanistically distinct dual-action on SERCA: it both reduces apparent calcium affinity and uncouples ATP hydrolysis from Ca²⁺ transport, thereby generating heat and increasing metabolic flux [4]. This functional dichotomy establishes SLN as a uniquely suited molecular tool for studies requiring precise dissection of SERCA-mediated thermogenesis versus canonical calcium transport regulation [5].

Sarcolipin (SLN, CAS 145018-73-1) vs. Phospholamban: Why Generic Substitution Fails for Uncoupling-Driven Thermogenesis and Skeletal Muscle Phenotypes


Phospholamban (PLB), the most widely studied SERCA regulatory protein, is often incorrectly assumed to be a functionally interchangeable analog of sarcolipin (SLN). Although both are small transmembrane peptides that inhibit SERCA, their mechanistic, tissue-specific, and physiological outcomes are fundamentally divergent [1]. PLB's primary action is a phosphorylation-reversible reduction in SERCA's apparent Ca²⁺ affinity (KCa), which modulates cardiac contractility without significant alteration of maximal velocity (Vmax) or stoichiometric coupling [2]. In stark contrast, SLN uniquely uncouples SERCA, increasing futile ATP hydrolysis and heat production independent of calcium transport, a mechanism that is not observed with PLB [3]. This uncoupling action is essential for skeletal muscle non-shivering thermogenesis (NST) and metabolic rate regulation, a role that PLB cannot fulfill [4]. Furthermore, in tissues where both proteins are co-expressed (e.g., cardiac atria), SLN can physically interact with PLB to form a ternary complex with SERCA that produces a synergistic "superinhibition" with up to 5-fold greater calcium affinity reduction than either protein alone [5]. Consequently, substituting SLN with PLB in experimental or therapeutic contexts would confound interpretation of thermogenic phenotypes, abolish the uncoupling signal, and fail to replicate the distinct metabolic and contractile adaptations driven by SLN overexpression or knockout models. Procurement decisions must therefore be guided by the specific experimental endpoint: SLN for uncoupling and thermogenesis studies, PLB for canonical cardiac calcium handling investigations.

Sarcolipin (SLN) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons and Phenotypic Data


Functional Uncoupling of SERCA: Sarcolipin vs. Phospholamban

Sarcolipin (SLN) uniquely uncouples SERCA pump activity, increasing ATP hydrolysis without a commensurate increase in Ca²⁺ transport, a property not observed with its close analog phospholamban (PLB). PLB exclusively reduces the apparent Ca²⁺ affinity of SERCA in a phosphorylation-dependent manner but has little or no effect on maximal velocity (Vmax) or coupling efficiency [1]. In contrast, SLN binding to SERCA promotes futile cycling and increases thermogenesis [2]. This functional divergence is central to the distinct physiological roles of these two proteins [3].

SERCA Regulation Thermogenesis ATPase Uncoupling

Quantitative Superinhibition: Synergistic Calcium Affinity Reduction in Ternary Complex

When sarcolipin (SLN) and phospholamban (PLB) are co-expressed with SERCA, they form a ternary complex that results in synergistic 'superinhibition' of calcium transport. SLN alone reduces the apparent Ca²⁺ affinity of SERCA1a by ΔKCa = -0.22 ± 0.01 pCa units and of SERCA2a by ΔKCa = -0.37 ± 0.04 pCa units [1]. However, when co-expressed with PLB, the inhibition is profoundly enhanced, reducing ΔKCa by approximately -1.0 pCa units for both SERCA isoforms [2]. This represents a >2.5-fold greater reduction in calcium affinity than SLN alone. The mechanism involves SLN binding to PLB and inhibiting its polymerization into pentamers, thereby increasing the pool of monomeric PLB available to inhibit SERCA [3].

SERCA Inhibition Calcium Affinity Ternary Complex

In Vivo Functional Impact: Sarcolipin Overexpression Enhances Fatigue Resistance and Running Performance

Sarcolipin (SLN) overexpression in transgenic mice (Slnᴼᴱ) produces significant, quantifiable improvements in skeletal muscle performance compared to wild-type (WT) controls. Slnᴼᴱ mice ran significantly longer distances than WT in treadmill exhaustion tests [1]. In isolated extensor digitorum longus (EDL) muscles, Slnᴼᴱ produced higher twitch force than WT (exact values not provided in abstract but statistically significant) [2]. During a 10-minute fatigue protocol, both EDL and soleus muscles from Slnᴼᴱ mice fatigued significantly less than WT muscles [3]. This enhanced performance is linked to increased store-operated calcium entry (SOCE) and altered myoplasmic Ca²⁺ dynamics, with FDB fibers from Slnᴼᴱ mice showing a significantly longer decay phase of Ca²⁺ transient and increased SOCE compared to WT [4]. SLN knockout (Sln⁻/⁻) mice, in contrast, exhibit opposite phenotypes including diet-induced obesity and glucose intolerance, underscoring the directional specificity of SLN's role in muscle energetics [5].

Skeletal Muscle Performance Fatigue Resistance Transgenic Mouse Model

Metabolic and Thermogenic Phenotype: SLN Knockout vs. UCP1 Knockout in Diet-Induced Obesity

Sarcolipin (SLN) and uncoupling protein 1 (UCP1) represent two distinct thermogenic mechanisms in mammals. In a comparative study using knockout mouse models, loss of either SLN or UCP1 alone was sufficient to cause diet-induced obesity when animals were challenged with a high-fat diet (12 weeks) [1]. Critically, no compensatory upregulation of UCP1 was observed in SLN⁻/⁻ mice, nor was SLN upregulated in UCP1⁻/⁻ mice, confirming that these pathways operate independently and are non-redundant [2]. This demonstrates that SLN-mediated muscle thermogenesis is an essential, standalone component of whole-body energy expenditure that cannot be substituted by brown adipose tissue UCP1 activity. In complementary overexpression studies, Slnᴼᴱ mice consumed more calories on a high-fat diet yet gained less weight and maintained normal metabolic profiles compared to WT and Sln⁻/⁻ mice, with marked increases in oxygen consumption and fatty acid oxidation [3].

Thermogenesis Metabolic Regulation Knockout Mouse Model

Differential Binding Affinity: SERCA Preferentially Binds Sarcolipin over Phospholamban

Quantitative Förster resonance energy transfer (FRET) microscopy revealed that SERCA exhibits a 3-fold higher binding affinity for sarcolipin (SLN) monomers than for phospholamban (PLB) monomers [1]. Specifically, when SERCA, SLN, and PLB are co-expressed in the same cellular system, SERCA preferentially forms 1:1 binary complexes with SLN over PLB . This affinity difference has functional consequences: in tissues where both proteins are present (e.g., cardiac atria), SLN can outcompete PLB for SERCA binding sites, thereby shifting the regulatory equilibrium toward SLN-mediated uncoupling and away from PLB-mediated phosphorylation-sensitive calcium affinity control [2]. Furthermore, the binding affinity of SLN:SLN homo-oligomers is greater than the binding affinity of SERCA:SLN hetero-dimers, indicating that SLN monomers favor self-association over SERCA binding, which may serve as a regulatory reservoir .

Protein-Protein Interaction FRET Binding Affinity

C-Terminal Tyrosine Residues: Structural Determinants of SLN-Specific Inhibition

Solid-state NMR and functional measurements identified that the highly conserved C-terminal tyrosine residues (Tyr²⁹ and Tyr³¹) of sarcolipin are directly involved in SERCA1a inhibition [1]. A synthetic peptide representing the conserved C-terminal region (NAc-RSYQY) inhibited SERCA1a ATP hydrolysis with an IC₅₀ of ∼200 μM [2]. This inhibitory effect was remarkably sequence-specific, requiring the native aromatic residues for optimal activity [3]. Importantly, this structural feature is absent in phospholamban (PLB), which lacks the RSYQY motif and instead contains a phosphorylation-sensitive cytoplasmic domain that mediates its regulatory effects. The C-terminal region of SLN also functions as an SR membrane-targeting signal, ensuring proper subcellular localization [4].

Structure-Activity Relationship NMR SERCA Inhibition

Sarcolipin (SLN, CAS 145018-73-1): Best Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Skeletal Muscle Thermogenesis and Metabolic Rate Studies

Investigators studying non-shivering thermogenesis (NST) or muscle-based energy expenditure should prioritize sarcolipin (SLN) as the only SERCA regulator capable of uncoupling ATP hydrolysis from Ca²⁺ transport [1]. SLN knockout (Sln⁻/⁻) mice exhibit diet-induced obesity and impaired cold tolerance, while SLN overexpression (Slnᴼᴱ) enhances oxygen consumption, fatty acid oxidation, and resistance to diet-induced obesity [2]. Critically, loss of SLN or UCP1 alone is sufficient to cause obesity, with no cross-compensation, establishing SLN as a non-redundant thermogenic effector [3]. Experimental designs requiring muscle-specific thermogenic manipulation should use SLN-targeting reagents rather than PLB or UCP1 modulators.

Cardiac Atrial Function and Arrhythmogenesis Research

In cardiac atria, where both SLN and PLB are co-expressed, the formation of the SERCA-SLN-PLB ternary complex produces synergistic superinhibition of calcium transport (ΔKCa reduction ≈ -1.0 pCa units, >2.5-fold greater than SLN alone) [1]. This unique regulatory mechanism is implicated in atrial calcium handling, contractile dysfunction, and arrhythmogenic conditions such as atrial fibrillation [2]. Studies focused on atrial-specific SERCA regulation require both SLN and PLB to accurately model the ternary complex; SLN alone or PLB alone fails to recapitulate the superinhibited state observed in native atrial tissue [3].

Skeletal Muscle Fatigue Resistance and Exercise Physiology

For studies investigating skeletal muscle performance, fatigue resistance, and exercise capacity, SLN overexpression provides a validated genetic model for enhanced muscle energetics [1]. Slnᴼᴱ mice demonstrate significantly longer running distances, higher twitch force, and reduced fatigue during prolonged stimulation compared to wild-type controls [2]. These phenotypes are mechanistically linked to SLN-mediated increases in store-operated calcium entry (SOCE), altered Ca²⁺ transient decay kinetics, and enhanced expression of fatty acid oxidation enzymes such as carnitine palmitoyl transferase-1 [3]. Researchers should use SLN overexpression constructs or Slnᴼᴱ mouse models to dissect the molecular basis of improved muscle performance, as PLB modulation does not produce comparable skeletal muscle phenotypes.

Therapeutic Target Validation in Duchenne Muscular Dystrophy (DMD) and Cardiomyopathy

SLN inhibition has emerged as a potential therapeutic strategy for DMD and associated cardiomyopathy, as evidenced by granted patents (U.S. 11,345,927) covering compositions and viral vectors for reducing SLN expression or activity [1]. The rationale stems from the observation that SERCA dysfunction and cytosolic Ca²⁺ overload are early pathogenic events in DMD, and SLN inhibition may restore SERCA efficiency and calcium homeostasis [2]. Procurement of SLN inhibitors, siRNA/shRNA constructs, or SLN-knockout models is essential for validating therapeutic hypotheses in preclinical DMD research. Unlike PLB-targeting approaches, SLN inhibition uniquely addresses skeletal muscle pathology, which is the primary clinical manifestation of DMD [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for sarcolipin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.